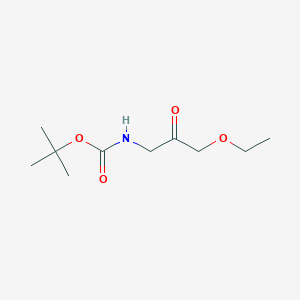

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” is a chemical compound with the CAS Number: 2007599-24-6 . It has a molecular weight of 217.27 and its IUPAC name is tert-butyl (3-ethoxy-2-oxopropyl)carbamate . It is in liquid form .

Molecular Structure Analysis

The InChI code for “tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” is 1S/C10H19NO4/c1-5-14-7-8 (12)6-11-9 (13)15-10 (2,3)4/h5-7H2,1-4H3, (H,11,13) .Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” are not available, a related compound, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA), has been successfully synthesized and polymerized using primary amine initiators .Physical And Chemical Properties Analysis

“tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” is a liquid at room temperature . Its molecular weight is 217.27 .Scientific Research Applications

- Application : Researchers have synthesized and polymerized tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate (tBuO2Pr-NCA) to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine). This polymer exhibits controlled ring-opening polymerization, narrow molecular weight distribution, and stimuli-responsive properties. Upon mild acidic treatment, the cloaked carboxyl groups reveal poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

- Application : tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate and related derivatives were screened for antibacterial activity. While specific results are not mentioned, this assessment provides insights into potential therapeutic applications .

- Application : tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate can be an intermediate in the synthesis of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines .

- Application : The compound can participate in various reactions, such as esterification, protection (Bn, Boc, TBS), reduction, and Corey-Fuchs reactions .

Polymer Chemistry and Peptidomimetics

Antibacterial Activity

Natural Product Synthesis

Chemical Reactions and Transformations

Materials Science and Supramolecular Assemblies

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSSOZLBFNUAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566535.png)

![(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2566542.png)

![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)

![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)

![3-(4-Chlorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2566548.png)

![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)